2-ethyl-N-(1-methoxypropan-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-ethyl-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C12H19NO/c1-4-11-7-5-6-8-12(11)13-10(2)9-14-3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
PZOZERIYQDVYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(C)COC |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Pathways for 2 Ethyl N 1 Methoxypropan 2 Yl Aniline and Analogues
Strategies for the Construction of the 2-ethyl-N-(1-methoxypropan-2-yl)aniline Core Structure
Catalytic Reductive Alkylation Approaches
Catalytic reductive alkylation, also known as reductive amination, is a widely employed method for the formation of carbon-nitrogen bonds. This approach typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent and a catalyst. In the context of this compound synthesis, this involves the reaction of 2-ethyl-6-methylaniline (B166961) with 1-methoxy-2-propanone (methoxyacetone).
The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. A key challenge in this approach is preventing the overalkylation of the amine. Common reducing agents used in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. mdpi.comacs.org
One patented process details the preparation of 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline through the reductive alkylation of 2-ethyl-6-methylaniline with methoxyacetone (B41198). researchgate.net This process utilizes a platinum hydrogenation catalyst in the presence of an inorganic acid, which acts as a protonation catalyst. researchgate.net The reaction is carried out under hydrogen pressure. researchgate.net However, this method can present challenges, such as the reaction not proceeding to completion without the addition of fresh catalyst and potential losses of catalytic activity upon recycling. researchgate.net
| Reactants | Catalyst | Reducing Agent | Key Features |
| 2-ethyl-6-methylaniline | Platinum on charcoal | Hydrogen gas | Use of an acid co-catalyst |
| 1-methoxy-2-propanone | Reaction conducted in an aqueous medium |
This table summarizes the key components of a typical catalytic reductive alkylation approach for the synthesis of this compound.
Exploitation of Aziridine (B145994) Intermediates in Enantioselective Routes
A significant advancement in the enantioselective synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778) involves the use of chiral aziridine intermediates. louisiana.edulouisiana.edunsf.gov This strategy provides excellent control over the stereochemistry of the final product.
A common approach starts with commercially available enantiopure (R)-epichlorohydrin. louisiana.edulouisiana.edu The versatile reactivity of the epoxide ring in epichlorohydrin (B41342) allows for its conversion into a chiral aziridine intermediate. louisiana.edunsf.gov This process has been shown to yield (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline with high selectivity and an enantiomeric excess greater than 99%. louisiana.edunsf.gov
The final step in this synthetic route is the catalytic hydrogenation of the aziridine intermediate. louisiana.edunsf.gov This step is typically carried out in a solvent such as an alcohol (e.g., methanol, ethanol) or ethyl acetate, in the presence of a catalyst under a hydrogen atmosphere. nsf.gov
| Starting Material | Key Intermediate | Final Step | Enantiomeric Excess (ee) |
| (R)-epichlorohydrin | Chiral aziridine | Catalytic hydrogenation | >99% |
This table outlines the key stages of an enantioselective synthesis utilizing an aziridine intermediate.
Reductive Ring Opening Methodologies
The ring-opening of aziridines with various nucleophiles is a fundamental strategy for synthesizing β-functionalized alkylamines. mdpi.com In the context of N-substituted aniline synthesis, anilines can act as nucleophiles to open the strained aziridine ring. This reaction can proceed via an SN2-type pathway, leading to a highly regio- and stereoselective outcome. acs.org
For activated aziridines, such as N-sulfonyl aziridines, the ring-opening with anilines can be followed by further transformations in a one-pot manner to construct more complex heterocyclic structures. acs.org The regioselectivity of the ring-opening is often controlled by the substituents on the aziridine ring, with the nucleophile typically attacking the less sterically hindered carbon. nih.gov While not explicitly detailed for this compound in the provided context, this methodology represents a viable and stereocontrolled approach to analogous N-substituted anilines. The final step would involve a reductive process to yield the target amine.
Alternative Amination Strategies for Chiral N-Substituted Anilines
Asymmetric allylic amination has emerged as a powerful tool for the synthesis of chiral amines. However, the direct use of aromatic amines like aniline in these reactions has been challenging due to their lower nucleophilicity compared to other nitrogen sources. rsc.org Recent developments have focused on copper- and rhodium-catalyzed approaches to overcome this limitation.
One strategy involves the use of N-arylhydroxylamines in a copper-catalyzed asymmetric allylic C-H amination of alkenes. rsc.org This method, employing a chiral ligand such as (R)-(+)-BINAM, can produce chiral N-aryl allylamines in good yields and enantioselectivities. rsc.org Another approach is the rhodium-catalyzed hydroamination of allenes with benzophenone (B1666685) imine, which serves as an ammonia (B1221849) surrogate, to generate α-chiral allylic amines with high regio- and enantioselectivity. nih.gov These methods provide a pathway to chiral N-aryl amines that can be further elaborated to target molecules like this compound.
| Catalyst System | Nitrogen Source | Substrate | Key Advantage |
| Copper/Chiral Ligand | N-arylhydroxylamine | Alkene | Direct C-H amination |
| Rhodium/Josiphos | Benzophenone imine | Allene | High regio- and enantioselectivity |
This table compares two catalytic systems for asymmetric allylic amination to produce chiral N-aryl amines.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. A notable development is the use of engineered myoglobin (B1173299) catalysts for the asymmetric insertion of carbenes into the N-H bonds of aniline derivatives. nih.govnih.gov This biocatalytic strategy has been successfully applied to the reaction of anilines with 2-diazopropanoate esters. nih.govnih.gov
Through protein engineering, myoglobin variants have been developed that can catalyze this N-H insertion with high activity and stereoselectivity, achieving enantiomeric excesses of up to 82%. nih.govnih.gov Furthermore, by tuning the chiral environment around the heme cofactor of the metalloprotein, it is possible to create stereodivergent biocatalysts that provide access to both enantiomers of the N-H insertion product. nih.gov This methodology represents a promising avenue for the enantioselective synthesis of α-arylamino esters, which are precursors to chiral N-substituted anilines.
| Biocatalyst | Reactants | Enantiomeric Excess (ee) | Key Feature |
| Engineered Myoglobin | Aniline, 2-diazopropanoate ester | Up to 82% | Stereodivergent catalysts available |
This table highlights the key aspects of a biocatalytic N-H insertion reaction for the synthesis of chiral amine precursors.
Stereospecific Coupling Reactions Involving Boronic Esters
The synthesis of chiral anilines through stereospecific coupling reactions represents a significant advance in organic chemistry. One prominent transition-metal-free approach involves the enantiospecific coupling between alkylboronic esters and lithiated aryl hydrazines. researchgate.net This methodology is predicated on the acylation of a hydrazinyl arylboronate complex, which instigates an N–N bond cleavage with a concurrent 1,2-metalate rearrangement. researchgate.net The selection of the acylating agent is critical and allows for the synthesis of ortho- and para-substituted anilines with virtually complete enantiospecificity from a diverse range of boronic ester substrates. researchgate.net
For a molecule like this compound, a hypothetical retrosynthetic analysis using this method would involve the coupling of an appropriate boronic ester with a substituted aryl hydrazine (B178648) derivative. The stereocenter would be pre-installed in the chiral boronic ester, and the reaction's stereospecific nature would ensure its transfer to the final aniline product.
The general mechanism for this class of reactions involves the formation of a boronate complex, which then undergoes a stereospecific 1,2-migration when activated. This activation can be triggered by various electrophilic agents. bris.ac.uk While initially developed for coupling with electron-rich heteroaromatics, this concept has been successfully extended to phenols and, by extension, to aniline precursors like aryl hydrazines. researchgate.netbris.ac.uk A key advantage of this method is the high degree of stereocontrol, often yielding products with excellent enantiospecificity.
Table 1: Examples of Stereospecific Coupling with Boronic Esters
| Boronic Ester Substrate | Aryl Partner | Activating Agent | Product Type | Enantiospecificity (es) |
|---|---|---|---|---|
| Chiral secondary alkylboronic ester | Lithiated aryl hydrazine | Acylating Agent | Chiral aniline | Essentially complete |
| Chiral secondary boronic ester | Dilithio phenolate | Ph₃BiF₂ | Chiral phenol | Complete |
| Chiral tertiary boronic ester | ortho-Lithiated benzotriazole-phenol | N/A (Internal leaving group) | Chiral phenol | Complete |
| Chiral secondary boronic ester | Lithiated N-heteroaromatic | Troc-Cl | N-Heteroaromatic derivative | >98% |
Imine Condensation–Isoaromatization Pathways
An alternative and efficient strategy for the synthesis of N-substituted anilines involves a sequence of imine condensation followed by isoaromatization. beilstein-journals.orgnih.govnih.gov This approach has been reported for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.govnih.govresearchgate.net A notable feature of this pathway is that it can proceed smoothly under catalyst- and additive-free conditions, offering operational simplicity and mild reaction conditions. beilstein-journals.orgnih.govnih.gov
The reaction mechanism commences with the reaction of (E)-2-arylidene-3-cyclohexenones with a primary amine, such as 1-methoxypropan-2-amine, to form a cyclohexenylimine intermediate. nih.gov Subsequently, an isoaromatization step occurs through imine–enamine tautomerization and a shift of the exocyclic double bond, leading to the stable aniline product. beilstein-journals.orgnih.gov This method provides a direct route to synthetically useful aniline derivatives in acceptable to high yields. beilstein-journals.orgnih.gov
This pathway could be adapted for the synthesis of analogues of this compound. The core aniline structure is constructed during the reaction sequence, which offers flexibility in the introduction of various substituents on both the aniline ring and the nitrogen atom, depending on the choice of the starting cyclohexenone and primary amine.
Enantiocontrol and Stereoselectivity in the Synthesis of Chiral Aniline Derivatives
Achieving high levels of enantiocontrol is a central challenge in the synthesis of chiral molecules like the (S)-enantiomer of 2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, a precursor to S-Metolachlor. google.comgoogle.com This requires careful selection of chiral catalysts and optimization of reaction parameters to maximize the enantiomeric excess (ee).
Influence of Chiral Ligands and Catalytic Systems
The enantioselective synthesis of chiral amines is heavily reliant on the use of chiral ligands and catalytic systems. nih.govacs.org Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and widely studied method. nih.gov Iridium complexes featuring phosphino-oxazoline chiral ligands, for instance, have demonstrated high efficacy in the asymmetric hydrogenation of N-aryl imines, yielding chiral amines with up to 97% ee. nih.gov
Another innovative approach involves a formal, enantioselective one-carbon insertion into an aromatic carbon-nitrogen bond. nih.gov This process transforms anilines into highly functionalized chiral α-branched benzylic amines via an aromaticity disassembly-reconstruction sequence. The key steps are oxidative dearomatization of a para-substituted aniline, followed by asymmetric aziridination mediated by a chiral sulfur ylide, and a subsequent rearrangement. nih.gov The choice of the chiral sulfur ylide precursor is paramount, with specific structures leading to products with up to 95% ee. nih.gov
For the synthesis of specific targets like (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, processes have been developed that proceed via an enantioselective synthesis from (R)-epichlorohydrin through an aziridine intermediate, followed by catalytic hydrogenation. google.comgoogle.com This highlights that the strategic choice of a chiral starting material can also be an effective method for achieving enantiocontrol.
Optimization of Reaction Conditions for Enantiomeric Excess
The optimization of reaction conditions is a critical factor in maximizing the enantiomeric excess of a chiral product. numberanalytics.com This encompasses a systematic variation of parameters such as the solvent, base, temperature, and the nature of the catalyst or additives. numberanalytics.comwur.nl
In the synthesis of chiral sulfonimidamides from anilines, for example, an extensive screening of different bases, solvents, and Lewis acids was conducted. wur.nl This optimization revealed that Ca(NTf₂)₂ was crucial for the reaction's success, t-amyl alcohol was the most suitable solvent, and using a second equivalent of the aniline as the base minimized side reactions, ultimately affording the product in >99% ee. wur.nl
Similarly, in transition metal-catalyzed asymmetric hydrogenations, additives can dramatically influence the outcome. The addition of a Brønsted acid, such as a catalytic amount of D-DTTA or 40% aqueous HBr, has been shown to significantly improve the asymmetric induction of the catalyst system in certain reactions. nih.gov The processes described in patent literature for the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline highlight the challenges of existing methods that often require costly ligands and harsh reaction conditions, underscoring the continuous need for process optimization to achieve economic viability. google.com
Table 2: Influence of Reaction Conditions on Enantiomeric Excess (ee)
| Reaction Type | Key Condition Varied | Observation | Resulting ee (%) |
|---|---|---|---|
| Asymmetric Aziridination of Anilines | Chiral Sulfonium Salt | S8, derived from isothiocineole, was the optimal chiral ylide precursor. | 95 |
| Asymmetric Aziridination of Anilines | Sulfonium Salt Anion | Changing the anion from PF₆⁻ to OTf⁻ improved the yield without affecting enantioselectivity. | 94 |
| Sulfonimidamide Synthesis from Anilines | Lewis Acid | Ca(NTf₂)₂ was found to be essential for the reaction. | >99 |
| Sulfonimidamide Synthesis from Anilines | Solvent | t-amyl alcohol provided the best results. | >99 |
| Pd-catalyzed Asymmetric Hydrogenation | Acid Additive | Use of D-DTTA as a Brønsted acid activator was crucial. | 86-95 |
| Ir-catalyzed Asymmetric Hydrogenation | Ligand Modification | Tuning the phosphino-oxazoline ligand structure (SimplePHOX). | High |
Chemical Transformations and Reactivity Profiles of 2 Ethyl N 1 Methoxypropan 2 Yl Aniline
Fundamental Reaction Pathways of Substituted Aniline (B41778) Moieties
Electrophilic and Nucleophilic Reactions of the Aromatic Ring
The aromatic ring of 2-ethyl-N-(1-methoxypropan-2-yl)aniline is activated towards electrophilic aromatic substitution (EAS) by the electron-donating nature of the amino group. chemistrysteps.com The nitrogen lone pair increases the electron density of the ring through resonance, making it more nucleophilic. chemistrysteps.comquora.com This activation is generally stronger than that of simple alkyl groups. chemistrysteps.com
Key Characteristics of Electrophilic Aromatic Substitution:
Directing Effects: The amino group is a powerful ortho, para-director. chemistrysteps.com In the case of this compound, the ortho position is already substituted by an ethyl group, and the other ortho position (C6) is sterically hindered by both the ethyl group and the bulky N-substituent. Therefore, electrophilic attack is most likely to occur at the para position (C4).
Reactivity Issues: Unprotected anilines can be overly reactive, often leading to multiple substitutions or side reactions. libretexts.org For instance, direct nitration is often problematic as the acidic conditions can protonate the amino group, forming a deactivating -NH2R+ group that directs subsequent substitution to the meta position. chemistrysteps.com Friedel-Crafts reactions are generally unsuccessful with anilines because the nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring. libretexts.orgstackexchange.com
Protecting Group Strategy: To control reactivity and achieve monosubstitution, the nitrogen is often protected, typically as an amide (e.g., acetanilide). quora.comstackexchange.com This acetylation moderates the activating effect of the amino group, allowing for more controlled reactions like mononitration or monohalogenation, primarily at the para position. libretexts.org The protecting group can be subsequently removed via hydrolysis. libretexts.org
Nucleophilic aromatic substitution (NAS) on the ring is generally difficult as the ring is electron-rich. NAS reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group, which are not present in this compound.
Reactivity of the Nitrogen Center and N-Substituents
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it both basic and nucleophilic.
Basicity: Aniline derivatives are weak bases. chemistrysteps.com The lone pair on the nitrogen can be delocalized into the aromatic ring, which reduces its availability to accept a proton, making aromatic amines less basic than aliphatic amines. chemistrysteps.com The basicity of the nitrogen center is a crucial factor in its reaction rates, with more electron-rich imine derivatives, for example, reducing at faster rates. wikipedia.org
Nucleophilicity: The nitrogen can act as a nucleophile, attacking a wide range of electrophiles. stackexchange.com This is a common reaction pathway and often competes with electrophilic substitution on the ring. stackexchange.com A primary example is acylation, where the amine attacks an acyl halide or anhydride (B1165640) to form an amide. This reaction is fundamental to the derivatization strategies discussed later.
N-Substituent Reactivity: The N-(1-methoxypropan-2-yl) group is generally stable. However, reactions like N-dealkylation are possible under specific, often harsh, conditions but are not typical reaction pathways for this compound under standard synthetic transformations.
Stereospecific Reactions and Retention of Chirality
A critical feature of this compound is the chiral center at the C2 position of the N-propyl substituent. This makes the molecule optically active, and reactions involving this center or influenced by it can proceed stereospecifically or stereoselectively. masterorganicchemistry.comyoutube.com
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com For example, a reaction proceeding through an SN2 mechanism is stereospecific because it results in an inversion of configuration at the reaction center. masterorganicchemistry.com
In the context of this compound, maintaining the stereochemical integrity of the chiral N-substituent is often crucial, especially in the synthesis of biologically active molecules like S-metolachlor, where only one enantiomer is active. google.com
Examples of relevant stereospecific processes include:
Synthesis: The synthesis of the (S)-enantiomer of this compound can be achieved with high enantiomeric excess (95-99%) starting from enantiopure (R)-epichlorohydrin. google.comgoogle.com This process involves the formation of an aziridine (B145994) intermediate, followed by catalytic hydrogenation, demonstrating a pathway where chirality is transferred and controlled. googleapis.comgoogle.com
Cross-Coupling Reactions: Modern synthetic methods, such as nickel-catalyzed cross-couplings, have been developed for alkyl amines that proceed with high stereospecificity. nih.gov These reactions allow for the formation of C-C or C-heteroatom bonds while retaining the configuration of the chiral center, which is a powerful tool for creating complex chiral molecules. nih.gov
The table below summarizes key aspects of stereocontrol in reactions related to this compound.
| Reaction Type | Stereochemical Principle | Relevance to this compound |
| Asymmetric Synthesis | Creation of a chiral center with a preference for one enantiomer. | The industrial synthesis of the (S)-enantiomer is a key application. google.comgoogle.com |
| Stereospecific Substitution | The stereochemistry of the product is determined by the stereochemistry of the reactant (e.g., SN2 inversion). masterorganicchemistry.com | Reactions at the chiral center of the N-substituent (if they were to occur) would need to be controlled to avoid racemization. |
| Catalytic Hydrogenation | Can be performed enantioselectively using chiral catalysts or diastereoselectively on substrates with existing chirality. | Used in the synthesis to reduce an aziridine intermediate, setting the final stereochemistry. googleapis.com |
Derivatization Strategies for Advanced Molecular Architectures
This compound serves as a versatile building block for more complex molecules, primarily through reactions involving the nucleophilic nitrogen center or the activated aromatic ring.
Key Derivatization Reactions:
N-Acylation: The most significant derivatization is the reaction of the amine with an acylating agent, such as 2-chloroacetyl chloride, to form the corresponding chloroacetamide. This is the final step in the synthesis of metolachlor (B1676510). googleapis.com
Electrophilic Cyclization: N-alkynyl-substituted anilines can undergo electrophilic cyclization to form substituted quinolines, which are important heterocyclic scaffolds in pharmaceuticals and natural products. nih.gov While not directly an alkynyl aniline, this demonstrates a strategy where the nitrogen and the ring participate in building complex fused systems.
Polymerization: Substituted anilines can be polymerized to form polyaniline (PANI) derivatives. rsc.orgnih.gov The properties of the resulting polymer, such as solubility and conductivity, are highly dependent on the nature and position of the substituents on the aniline monomer. rsc.org This opens possibilities for creating functional materials.
The following table outlines potential derivatization strategies and the resulting molecular architectures.
| Reagent/Reaction Type | Reactive Site | Product Class | Potential Application |
| Chloroacetyl chloride | Nitrogen Center | Chloroacetamide | Herbicides (e.g., Metolachlor) googleapis.com |
| Diazotization (HNO2) then coupling | Nitrogen/Aromatic Ring | Azo compounds | Dyes and Pigments libretexts.org |
| Electrophilic Halogenation (e.g., ICl, Br2) | Aromatic Ring (para-position) | Halogenated Anilines | Synthetic Intermediates nih.gov |
| Oxidative Polymerization | Nitrogen and Ring | Polyaniline Derivatives | Conductive Polymers, Sensors rsc.org |
These strategies highlight the utility of this compound as a scaffold for introducing functional complexity and accessing a range of advanced molecular structures.
Applications in Advanced Organic Synthesis and Material Science
Role as a Chiral Intermediate in the Synthesis of Agrochemically Relevant Compounds
The primary application of 2-ethyl-N-(1-methoxypropan-2-yl)aniline is as a key chiral intermediate in the production of the herbicide S-metolachlor. googleapis.comgoogle.comgoogle.com Metolachlor (B1676510) is a widely used chloroacetanilide herbicide effective against broadleaf weeds in crops such as corn, soybeans, cotton, and sorghum. googleapis.comgoogle.comwikipedia.org The herbicidal activity of metolachlor is primarily attributed to the S-enantiomer, making the enantioselective synthesis of this isomer a critical industrial process. wikipedia.org
The synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, a direct precursor to S-metolachlor, has been achieved with high enantiomeric excess (ee), often exceeding 99%. googleapis.comgoogle.com One notable synthetic route involves the use of enantiopure (R)-epichlorohydrin as a starting material, which undergoes reactions to form an aziridine (B145994) intermediate. googleapis.comgoogle.comarkat-usa.org Subsequent catalytic hydrogenation of this intermediate yields the desired (S)-aniline derivative with high purity and yield. googleapis.comgoogle.comgoogle.com
Key Synthetic Steps for (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline:
Starting Material: Enantiopure (R)-epichlorohydrin. googleapis.comgoogle.comarkat-usa.org
Key Intermediate: (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine. arkat-usa.org
Final Step: Reductive ring-opening of the aziridine intermediate via catalytic hydrogenation (e.g., using Palladium on carbon) to yield the target chiral aniline (B41778). googleapis.comarkat-usa.org
This efficient synthesis highlights the importance of this compound as a stereochemically defined building block, enabling the large-scale production of agrochemicals with enhanced efficacy. arkat-usa.orgnih.gov The final S-metolachlor is produced by reacting the chiral aniline with chloroacetyl chloride. google.comwikipedia.org
| Parameter | Description | Reference |
|---|---|---|
| Target Compound | S-Metolachlor | googleapis.comgoogle.comwikipedia.org |
| Key Intermediate | (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline | googleapis.comgoogle.comarkat-usa.org |
| Chiral Starting Material | (R)-epichlorohydrin | googleapis.comgoogle.comarkat-usa.org |
| Achieved Enantiomeric Excess (ee) | >99% | google.comarkat-usa.org |
| Overall Yield (example process) | 51-55% | researchgate.net |
Utility as a Building Block for Complex Bioactive Molecules
N-substituted anilines are a crucial class of compounds in synthetic chemistry due to their prevalence in a wide range of biologically active molecules.
Aniline derivatives are foundational structures in medicinal chemistry. nih.govacs.orguva.nl They serve as precursors for a multitude of pharmaceutical drugs and are recognized as "privileged structures" for their ability to interact with biological targets. uva.nl The synthesis of complex N-heterocycles, which are common in drug molecules, often begins with substituted anilines. nih.gov For instance, quinoline (B57606) and its analogues, which exhibit a wide range of pharmaceutical activities, are frequently synthesized from aniline derivatives through various cyclization reactions. nih.gov
The functionalization of the aniline core allows medicinal chemists to fine-tune the pharmacological properties of a potential drug, such as its bioavailability, solubility, and selectivity. While anilines are versatile, their inclusion can sometimes lead to metabolic instability or toxicity. acs.org Consequently, research is ongoing to develop synthetic methods for creating diverse aniline derivatives and their isosteres to mitigate these issues while preserving efficacy. nih.govacs.org The development of efficient catalytic systems, such as palladium-based catalysts, has enabled more direct and selective functionalization of aniline derivatives, providing access to novel drug precursors. uva.nl
N-substituted aniline derivatives are also valuable monomers for the synthesis of functional polymers, most notably polyaniline (PANI) and its derivatives. rsc.orgresearchgate.netrsc.org Polyaniline is a conducting polymer with applications in sensors, electronic devices, and anti-corrosion coatings. rsc.orgresearchgate.net
Incorporating substituents onto the aniline ring or the nitrogen atom, as in this compound, can significantly alter the properties of the resulting polymer. rsc.org Substituents can improve the polymer's solubility in common organic solvents, which is a major challenge for unsubstituted polyaniline, thereby facilitating its processing into films and other forms. rsc.orgresearchgate.net The nature of the substituent (e.g., alkyl, alkoxy) influences the polymer's electronic properties, morphology, and sensitivity, making it possible to tailor materials for specific applications, such as chemical sensors for detecting moisture or ammonia (B1221849). rsc.orgresearchgate.net Research has shown that the polymerization of aniline derivatives can lead to polymers with unique backbones consisting of nitrogen and sulfur, resulting in materials with distinct colors and electronic properties. nih.govacs.org
Design and Synthesis of N-Substituted Aniline Derivatives with Specific Chemical Functions
The synthesis of N-substituted aniline derivatives is a dynamic area of organic chemistry focused on creating molecules with tailored properties. beilstein-journals.orgresearchgate.net Various synthetic strategies are employed to introduce functional groups onto the aniline scaffold.
Classical methods for preparing N-substituted anilines include transition metal-catalyzed C-N cross-coupling reactions and nucleophilic aromatic substitution. beilstein-journals.org More recent methodologies focus on efficiency and sustainability, such as catalyst-free reactions or using readily available starting materials like cyclohexanones. beilstein-journals.orgacs.org For example, a method has been developed for the para-selective C–H olefination of aniline derivatives using a palladium/S,O-ligand catalytic system, offering a more direct route to functionalized anilines. uva.nl
The synthesis of this compound itself is an example of targeted design, creating a chiral amine for a specific synthetic purpose. google.com The process often involves the reaction of 2-ethyl-6-methylaniline (B166961) with a chiral epoxide like (R)-propylene oxide or (R)-epichlorohydrin, demonstrating the construction of a complex N-substituted aniline from simpler precursors. google.comresearchgate.net These synthetic routes are continuously optimized to improve yields, enantioselectivity, and economic viability for industrial applications. google.comresearchgate.net
Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.
For (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, ¹H NMR spectroscopy identifies the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum shows characteristic signals for the aromatic protons, the ethyl and methyl groups on the aniline (B41778) ring, and the protons of the N-(1-methoxypropan-2-yl) substituent. researchgate.net For instance, the aromatic protons appear as a multiplet between 6.88 and 7.06 ppm. The protons of the ethyl group's methylene (B1212753) (-CH2-) appear as a quartet at 2.67 ppm, while its methyl protons (-CH3) show as a triplet at 1.26 ppm.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each carbon atom, including those in the aromatic ring and the aliphatic side chains. researchgate.net
Detailed NMR data are presented below.
¹H NMR Data (200 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 1.19 | Doublet | 6.4 | -CH(CH ₃) |
| 1.26 | Triplet | 7.5 | -CH₂CH ₃ |
| 2.31 | Singlet | - | Ar-CH ₃ |
| 2.67 | Quartet | 7.6 | -CH ₂CH₃ |
| 3.32-3.37 | Multiplet | - | -CH ₂OCH₃ |
| 3.39 | Singlet | - | -OCH₃ |
| 6.88 | Apparent Triplet | 7.4 | Aromatic-H |
¹³C NMR Data (50 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 14.5 | -CH₂C H₃ |
| 18.5 | Ar-C H₃ |
| 18.9 | -CH(C H₃) |
| 24.2 | -C H₂CH₃ |
| 52.9 | -C H(CH₃) |
| 58.9 | -OC H₃ |
| 76.2 | -C H₂OCH₃ |
| 121.7 | Aromatic-C |
| 126.5 | Aromatic-C |
| 128.7 | Aromatic-C |
| 129.8 | Aromatic-C |
| 135.5 | Aromatic-C |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, recorded in chloroform (B151607) (CHCl₃), displays several characteristic absorption bands that confirm its structure.
Key absorption peaks include a broad band at 3409 cm⁻¹, indicative of the N-H stretching vibration of the secondary amine. The peaks at 2969 and 2877 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic groups (ethyl, methyl, and methoxypropyl). Aromatic C-H stretching is also observed. The peak at 1103 cm⁻¹ is characteristic of the C-O-C stretching of the ether functional group.
Key IR Absorption Bands (CHCl₃)
| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |
|---|---|
| 3409 | N-H Stretch (Secondary Amine) |
| 3019 | Aromatic C-H Stretch |
| 2969 | Aliphatic C-H Stretch |
| 2877 | Aliphatic C-H Stretch |
| 1593 | Aromatic C=C Stretch |
| 1465 | C-H Bend |
| 1385 | C-H Bend |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline (molecular formula C₁₃H₂₁NO), the molecular weight is 207.32 g/mol . anaxlab.com
Electrospray ionization (ESI) mass spectrometry typically shows the protonated molecular ion [M+H]⁺. For this compound, the [M+1]⁺ ion is observed at an m/z of 208. Additionally, the sodium adduct [M+Na]⁺ can be seen at an m/z of 230. These signals confirm the molecular mass of the compound.
Mass Spectrometry Data
| Ion | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 208 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
However, based on its structure as a substituted aniline, it is expected to exhibit characteristic UV absorption bands. Anilines typically show two main absorption bands resulting from π-π* transitions within the benzene (B151609) ring. The primary band (E-band) appears at a shorter wavelength, while the secondary band (B-band), which shows fine structure, appears at a longer wavelength. Alkyl substitution on the nitrogen atom and on the ring generally causes a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. rsc.org
Chromatographic Methods for Separation and Enantiomeric Purity Determination
Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound. For chiral molecules like 2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, specialized chromatographic methods are required to separate the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (ee) of a chiral compound. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
The synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, a key precursor for the herbicide S-Metolachlor, requires careful monitoring of its enantiomeric purity. researchgate.netmdpi.com Chiral HPLC analysis has demonstrated that this compound can be synthesized with a high enantiomeric excess, often exceeding 99%. researchgate.net The specific conditions for a successful enantioseparation are detailed in the table below.
Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Eluent (Mobile Phase) | n-hexane/isopropanol = 99.75:0.25 |
| Flow Rate | 0.5 mL/min |
| Detector | UV at 220 nm |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of molecules like 2-ethyl-N-(1-methoxypropan-2-yl)aniline. nih.govrsc.org These methods would be employed to determine the molecule's optimized geometry, including bond lengths and angles, and to calculate various electronic properties.
For substituted anilines, DFT calculations are used to understand the distribution of electron density and to identify the most reactive sites within the molecule. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, these calculations can elucidate properties like ionization potential, electron affinity, and global reactivity descriptors such as electronegativity and chemical hardness. rsc.org For analogous aniline (B41778) derivatives, DFT has been successfully used to predict a range of properties, including their pKa values in various solvents. researchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is critical for the accuracy of these predictions. researchgate.net Semi-empirical quantum calculations could also be used to evaluate the possible sites of radical attack. rsc.org
Table 1: Theoretical Parameters and Their Significance in DFT Studies
| Parameter | Significance |
| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |
| HOMO Energy | Relates to the molecule's ability to donate electrons; higher energy indicates greater reactivity as a nucleophile. |
| LUMO Energy | Relates to the molecule's ability to accept electrons; lower energy indicates greater reactivity as an electrophile. |
| HOMO-LUMO Gap | Indicates chemical stability; a smaller gap suggests higher reactivity. |
| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |
| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's overall reactivity. |
Mechanistic Probing of Reaction Pathways through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving substituted anilines. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For a molecule such as this compound, computational modeling could be used to investigate various reactions, such as electrophilic aromatic substitution or oxidation. For instance, in studies of the oxidation of other aniline derivatives, computational methods have been used to determine the relative stabilities of intermediates and to predict the most likely reaction products. rsc.org
These models can also be used to understand how the substituents on the aniline ring and the nitrogen atom influence the reaction mechanism. The ethyl group at the ortho position and the N-(1-methoxypropan-2-yl) group will exert both steric and electronic effects that can be quantified through computational analysis.
Structure-Reactivity Relationships via Molecular Simulations
Molecular simulations are employed to establish relationships between the structure of a molecule and its chemical reactivity. For a series of related aniline derivatives, these simulations can help in developing quantitative structure-activity relationship (QSAR) or quantitative structure-metabolism relationship (QSMR) models. nih.gov
In the context of this compound, molecular simulations could be used to predict its metabolic fate by comparing its computed physicochemical properties with those of other anilines whose metabolic pathways are known. tandfonline.comresearchgate.net Key descriptors often include electronic parameters derived from partial atomic charges and the molecule's susceptibility to nucleophilic attack. tandfonline.com Such models are valuable in fields like drug design and toxicology for predicting the biological activity and potential toxicity of new chemical entities.
Analysis of Steric and Electronic Effects on Molecular Properties
The substituents on the aniline core of this compound—the ortho-ethyl group and the N-alkyl group—play a critical role in determining its molecular properties through steric and electronic effects.
Electronic Effects: The ethyl group is a weak electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack. The N-alkyl group also contributes to the electron density on the nitrogen atom. Computational methods can quantify these effects by calculating atomic charges and mapping the electrostatic potential.
Steric Effects: The ortho-ethyl group introduces steric hindrance around the amino group, which can influence the molecule's conformation and its ability to interact with other molecules. Similarly, the bulky N-(1-methoxypropan-2-yl) group will have significant steric demands. In studies of other substituted anilines, steric effects have been shown to influence properties such as the pyramidalization of the nitrogen atom and the rotational barriers of the C-N bond. wikipedia.org These steric factors can also impact reaction rates and the regioselectivity of chemical transformations.
Table 2: Summary of Substituent Effects in this compound
| Substituent | Position | Electronic Effect | Steric Effect |
| Ethyl | ortho | Weakly electron-donating | Moderate steric hindrance around the amino group |
| 1-methoxypropan-2-yl | N-substituent | Electron-donating | Significant steric bulk influencing nitrogen reactivity and molecular conformation |
Future Research Directions and Perspectives in 2 Ethyl N 1 Methoxypropan 2 Yl Aniline Chemistry
Innovations in Asymmetric Synthesis Methodologies
The synthesis of the enantiomerically pure (S)-2-ethyl-N-(1-methoxypropan-2-yl)aniline is paramount, as the herbicidal activity of its derivative, metolachlor (B1676510), resides almost exclusively in the (S)-enantiomer. nih.gov Future research will likely focus on refining and innovating beyond the current primary asymmetric synthesis methodologies.
Asymmetric Catalytic Hydrogenation of Imines : This remains the most efficient industrial method for producing the desired (S)-enantiomer. nih.gov The process involves the condensation of 2-ethyl-6-methylaniline (B166961) with methoxyacetone (B41198) to form an imine, which is then hydrogenated. google.com While highly successful, there is still room for innovation in catalyst design to achieve even higher turnover numbers and operate under milder conditions.
Each of these methodologies presents unique advantages and challenges. Future research is expected to focus on creating more atom-economical, environmentally friendly, and cost-effective pathways to this valuable chiral amine.
Exploration of Novel Catalytic Systems for Efficiency and Selectivity
The industrial-scale success of asymmetric imine hydrogenation is a landmark achievement in catalysis, and the development of novel catalytic systems is a vibrant area of research. msu.edu The efficiency and selectivity of this key synthetic step are entirely dependent on the catalyst employed.
Early attempts using rhodium-based catalysts provided modest enantioselectivity, with an ee of around 69%, which was insufficient for industrial application. googleapis.commsu.edu The breakthrough came with the development of iridium-based catalysts, particularly those using ferrocenyl diphosphine ligands like Xyliphos. nih.govmsu.edu The Ir-Xyliphos system is renowned for its extraordinarily high activity and productivity, achieving turnover numbers (TON) greater than 7,000,000 and turnover frequencies (TOF) exceeding 2,000,000 h⁻¹. msu.edu
Future explorations in this domain will likely target several key areas:
Non-Precious Metal Catalysts : While iridium and rhodium are highly effective, they are also expensive and rare. A major goal is to develop catalysts based on more abundant and less costly transition metals that can match the performance of current systems. researchgate.net
Ligand Design : The chiral ligand is the heart of the catalyst. Research will continue into designing new ligand architectures that can induce higher selectivity, exhibit greater stability, and be synthesized more easily and cheaply. This includes exploring different classes of ligands beyond diphosphines.
Heterogeneous Catalysis : The current leading catalysts are homogeneous, which can complicate product purification and catalyst recovery. Developing solid-supported, heterogeneous catalysts that retain high activity and selectivity would offer significant process advantages, including easier separation and recycling. organic-chemistry.org
The table below summarizes the evolution and performance of key catalytic systems for the asymmetric hydrogenation of the imine precursor to 2-ethyl-N-(1-methoxypropan-2-yl)aniline.
| Catalyst System | Metal | Ligand Family | Achieved Enantiomeric Excess (ee) | Key Characteristics |
| Rhodium Complex | Rh | Diphosphine (e.g., cycphos) | ~69% | Early system; insufficient selectivity for industrial use. googleapis.commsu.edu |
| Iridium Complex | Ir | Ferrocenyl Diphosphine (e.g., Xyliphos) | >80% | Industrial benchmark; extremely high activity (TON > 7,000,000) and productivity. google.commsu.edu |
This table provides a simplified overview of catalyst development.
Expansion of Synthetic Applications Beyond Established Routes
While the chemistry of this compound is dominated by its role as an agrochemical intermediate, its molecular structure makes it a potentially valuable chiral building block for other areas of fine chemical synthesis. smolecule.com The presence of a chiral secondary amine and a substituted aromatic ring offers multiple sites for further chemical modification.
Future research could pivot towards exploring its utility in:
Pharmaceutical Synthesis : Substituted anilines are fundamental scaffolds in medicinal chemistry, forming the core of numerous drugs. ontosight.ainbinno.com The specific stereochemistry and functional groups of (S)-2-ethyl-N-(1-methoxypropan-2-yl)aniline could be leveraged to synthesize novel chiral drug candidates. For instance, N-substituted aniline (B41778) derivatives have been investigated as aldose reductase inhibitors and for activity against heart failure. nih.govnih.gov
Novel Agrochemicals : The core structure could be used as a starting point to develop new classes of biologically active molecules by attaching different pharmacophores, potentially leading to compounds with different modes of action or improved activity profiles. nbinno.com
Asymmetric Synthesis : As a resolved chiral amine, it can be used as a chiral auxiliary or a starting material in the synthesis of other complex, enantiomerically pure molecules.
Unlocking this potential will require fundamental studies into the reactivity of the molecule, exploring reactions such as further N-alkylation, acylation, and electrophilic aromatic substitution to create a library of novel derivatives. organic-chemistry.org
Interdisciplinary Research with Material Science and Chemical Biology
The unique electronic and structural properties of aniline derivatives suggest that this compound could find applications in interdisciplinary fields beyond traditional organic synthesis.
Material Science : Aniline and its derivatives are the primary monomers used to produce polyaniline (PANI), one of the most studied conducting polymers. rsc.orgwikipedia.org The substituents on the aniline ring significantly influence the properties of the resulting polymer, including its solubility, processability, and electrical conductivity. rsc.org Future research could investigate the polymerization of this compound to create novel, functional polymers. The chirality of the monomer could impart unique chiroptical properties to the polymer, making it a candidate for specialized applications in electronics or chemical sensors. ontosight.airsc.orgrsc.org
Chemical Biology : Aniline derivatives are often used to construct fluorescent probes for studying biological systems. researchgate.netresearchgate.net The specific substitution pattern of this compound could be a foundation for developing novel molecular probes to investigate the microenvironments of proteins or other biological targets. By attaching fluorophores or other reporter groups, its derivatives could become tools to study the biological mechanisms of herbicides or to identify new protein-ligand interactions. researchgate.net Furthermore, creating libraries of related aniline derivatives for biological screening is a common strategy in drug discovery to identify new bioactive compounds. chemrxiv.org
Exploring these interdisciplinary avenues would significantly broaden the chemical significance of this compound, transforming it from a specialized precursor into a versatile platform for innovation in both materials and life sciences.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for 2-ethyl-N-(1-methoxypropan-2-yl)aniline, and how do reaction parameters influence product yield?
- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, reacting 2-ethylaniline with 1-methoxypropan-2-yl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Key parameters include:
- Catalyst choice : Use of phase-transfer catalysts to enhance reactivity.
- Temperature control : Higher temperatures accelerate reactions but may increase side products.
- Solvent selection : Polar solvents improve solubility of intermediates .
- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral artifacts minimized?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxypropan-2-yl group at ~3.3 ppm for methoxy protons).
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch).
- UV-Vis : π→π* transitions in the aromatic region (250–300 nm).
- Artifact Mitigation : Use deuterated solvents for NMR, degas samples for UV-Vis, and ensure dry KBr pellets for FT-IR .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Protocols :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent oxidation.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Approach :
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
- Molecular Dynamics : Simulate solvation effects in common solvents (e.g., DMSO) using OPLS-AA force fields.
- Validation : Compare computed IR/NMR spectra with experimental data to refine models .
Q. What crystallographic strategies resolve ambiguities in molecular geometry using software like SHELX or WinGX?
- Workflow :
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα).
- Structure Solution : SHELXD for phase problem resolution; SHELXL for refinement (anisotropic displacement parameters).
- Validation : Check R-factors (<5%) and electron density maps in WinGX.
Q. How do researchers reconcile contradictory data between NMR and XRD when confirming stereochemistry?
- Cross-Validation :
- NMR NOE : Detect spatial proximity of protons (e.g., methoxy and ethyl groups).
- XRD : Compare torsion angles from crystal structure with NMR-derived conformers.
Q. What advanced chromatographic methods are used for impurity profiling of this compound?
- Methods :
- HPLC-PDA : C18 column, acetonitrile/water gradient (0.1% TFA), detect impurities at 254 nm.
- GC-MS : DB-5MS column, splitless injection, track impurities via NIST library matching.
- Quantification : Use reference standards (e.g., USP-grade) for calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
